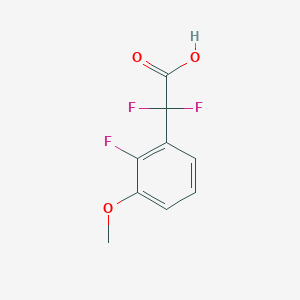
2,2-Difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid is an organic compound characterized by the presence of fluorine atoms and a methoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzene and difluoroacetic acid.
Fluorination: The introduction of fluorine atoms is achieved through electrophilic fluorination reactions. Reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used.
Acylation: The acylation step involves the reaction of the fluorinated benzene derivative with difluoroacetic acid under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,2-Difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable component in drug design.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased membrane permeability and resistance to metabolic degradation.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. The incorporation of fluorine atoms can enhance the thermal stability, chemical resistance, and mechanical properties of these materials.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds and dipole interactions with biological molecules, influencing their activity and function. Additionally, the methoxy group can participate in various chemical reactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-2-(3-methoxyphenyl)acetic acid
- 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid
- 2,2-Difluoro-2-(2-fluorophenyl)acetic acid
Uniqueness
Compared to similar compounds, 2,2-Difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H7F3O3 |
|---|---|
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
2,2-difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(7(6)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
Clé InChI |
QGCODODFSUUDDH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1F)C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



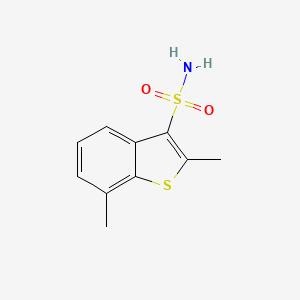
![1-[(1-Aminocyclohexyl)methyl]-3-ethylurea](/img/structure/B13077775.png)
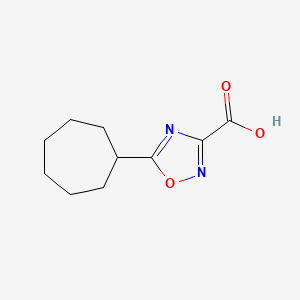
![3-[(Thian-3-yl)amino]propan-1-ol](/img/structure/B13077795.png)
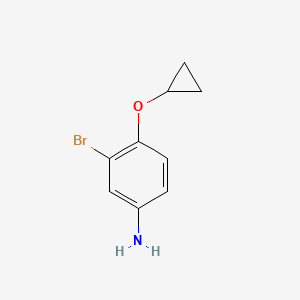
![N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine](/img/structure/B13077823.png)
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B13077824.png)
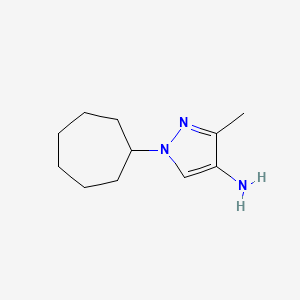
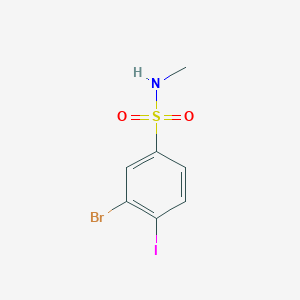
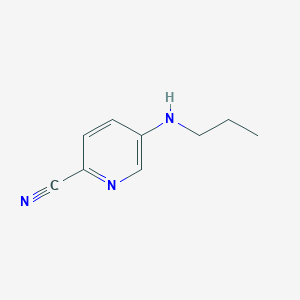
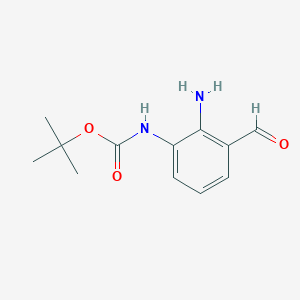
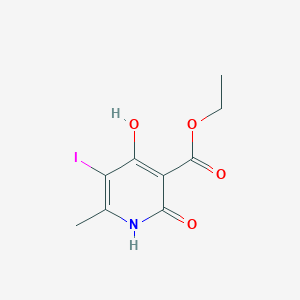
![2-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13077873.png)
